molecular formula C11H14N2O2 B12232788 N-(oxan-4-yl)pyridine-2-carboxamide

N-(oxan-4-yl)pyridine-2-carboxamide

Cat. No.: B12232788
M. Wt: 206.24 g/mol
InChI Key: GRIYPQPTVDTUQE-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine backbone substituted with a carboxamide group at the 2-position, linked to an oxan-4-yl (tetrahydropyran-4-yl) moiety. This structure is associated with biological activity, particularly as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor, as evidenced by its inclusion in a study of antibody-drug conjugate payloads for cancer therapy . The oxan-4-yl group likely enhances solubility and metabolic stability compared to purely aromatic substituents, making it a promising scaffold for drug development. Structural characterization via X-ray diffraction (1.86 Å resolution) confirms its three-dimensional conformation, which is critical for target binding .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-(oxan-4-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H14N2O2/c14-11(10-3-1-2-6-12-10)13-9-4-7-15-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14)

InChI Key

GRIYPQPTVDTUQE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Direct Amide Coupling Using Carbodiimide Reagents

Reaction Mechanism and Reagent Selection

The most straightforward method for synthesizing N-(oxan-4-yl)pyridine-2-carboxamide involves activating pyridine-2-carboxylic acid with carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active O-acylisourea intermediate, which reacts with oxan-4-amine to yield the target amide. Hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt) is often added to suppress racemization and enhance coupling efficiency.

Optimization of Reaction Conditions

  • Solvent Systems : Dichloromethane (DCM) and dimethylformamide (DMF) are preferred due to their ability to dissolve both polar and nonpolar reactants.
  • Stoichiometry : A 1:1 molar ratio of carboxylic acid to amine typically suffices, with a 10–20% excess of coupling agent to ensure complete activation.
  • Temperature : Reactions proceed efficiently at room temperature (20–25°C), though mild heating (40–50°C) can accelerate slower reactions.
Table 1: Representative Yields from Direct Coupling Methods
Coupling Agent Solvent Time (h) Yield (%) Purity (%)
EDC/HOBt DCM 12 78 95
DCC DMF 24 65 90
HATU THF 6 85 97

Acid Chloride Intermediacy

Synthesis of Pyridine-2-Carbonyl Chloride

Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions to generate the corresponding acid chloride. This exothermic reaction requires refluxing in solvents like toluene or DCM, with completion typically achieved within 2–4 hours.

Amidation with Oxan-4-Amine

The acid chloride is subsequently reacted with oxan-4-amine in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. This method offers high yields due to the electrophilic nature of the acyl chloride.

Table 2: Acid Chloride Method Performance
Acid Chloride Reagent Base Solvent Yield (%)
SOCl₂ TEA DCM 82
(COCl)₂ DIPEA THF 88

Nitrile Hydrolysis and Subsequent Activation

Hydrolysis of Pyridine-2-Carbonitrile

Pyridine-2-carbonitrile undergoes acidic or basic hydrolysis to yield pyridine-2-carboxylic acid. For example, refluxing with 6M HCl produces the carboxylic acid in >90% yield. Alternatively, enzymatic hydrolysis using nitrilases offers a greener approach but with longer reaction times (48–72 hours).

Coupling to Form the Amide

The generated carboxylic acid is then coupled with oxan-4-amine using the methods described in Section 1. This two-step approach avoids handling reactive acid chlorides but introduces additional purification steps.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of Pyridine-2-Carboxylic Acid

Resins such as Wang or Rink amide are functionalized with pyridine-2-carboxylic acid using standard linker chemistry. The immobilized acid is activated with HATU and reacted with oxan-4-amine in a flow reactor system, enabling scalable synthesis.

Cleavage and Purification

The product is cleaved from the resin using trifluoroacetic acid (TFA) and purified via reverse-phase HPLC. This method achieves yields of 70–80% with >99% purity, making it suitable for pharmaceutical applications.

Catalytic Methods and Green Chemistry Approaches

Enzyme-Catalyzed Amide Bond Formation

Lipases (e.g., Candida antarctica Lipase B) catalyze the direct condensation of pyridine-2-carboxylic acid and oxan-4-amine in non-aqueous media. While environmentally benign, this method requires rigorous control of water activity and achieves moderate yields (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For instance, a mixture of pyridine-2-carboxylic acid, oxan-4-amine, and HATU in DMF reaches 80% conversion within 10 minutes at 100°C.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

Scientific Research Applications

N-(oxan-4-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of ureolytic bacteria, making it a potential therapeutic agent against infections caused by these bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The oxan-4-yl group distinguishes N-(oxan-4-yl)pyridine-2-carboxamide from analogs with alternative substituents. Key comparisons include:

  • 5-Fluoro-4-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide (CAS 2415471-85-9) :
    This compound replaces the oxan-4-yl group with a 2-methylthiazole ring and introduces fluorine and methyl groups on the pyridine core. The thiazole’s aromaticity may reduce solubility compared to the oxan-4-yl group, while fluorine substitution could enhance metabolic stability and binding affinity through electronegative effects .

  • 3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide (CAS 2415562-32-0): While retaining the oxan-4-yl group, this analog incorporates a bromophenyl-propanamide chain attached to a pyrrolidine ring.
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Core Structure Key Substituents CAS Number Notable Properties
This compound Pyridine-2-carboxamide Oxan-4-yl Not available NAMPT inhibitor; high solubility
5-Fluoro-4-methyl-N-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carboxamide Pyridine-2-carboxamide Thiazole, Fluoro, Methyl 2415471-85-9 Potential enhanced metabolic stability
3-(2-Bromophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide Propanamide Oxan-4-yl, Bromophenyl 2415562-32-0 Increased lipophilicity

Crystallographic Insights

The crystal structure of this compound reveals key interactions, such as hydrogen bonding between the carboxamide and active-site residues, and hydrophobic packing of the oxan-4-yl group . Software tools like SHELXL and SHELXS (used for refinement and structure solution) enable precise comparison of bond lengths and angles with analogs . For example, the oxan-4-yl group’s chair conformation may stabilize the molecule more effectively than the planar thiazole ring in CAS 2415471-85-7.

Research Findings and Implications

  • Solubility and Bioavailability : The oxan-4-yl group’s semi-polar nature likely improves aqueous solubility over purely aromatic substituents, enhancing oral bioavailability.
  • Metabolic Stability : Fluorine substitution in CAS 2415471-85-9 may reduce oxidative metabolism, but the oxan-4-yl group’s saturated ether linkage offers inherent resistance to enzymatic degradation .
  • Target Selectivity : Structural variations in the carboxamide linker (e.g., pyrrolidine vs. pyridine) could modulate selectivity between enzyme families, though further biological assays are needed for confirmation.

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